molecular formula C18H17FN4OS B4065334 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide

Cat. No.: B4065334
M. Wt: 356.4 g/mol
InChI Key: QGICKEKZEAOKHN-UHFFFAOYSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EPTAFA and is a member of the 1,2,4-triazole family of compounds.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds with the 1,2,4-triazole ring system have shown a wide range of pharmaceutical activities, including antimicrobial and antifungal effects. These properties are attributed to the versatility of the triazole ring, which has been incorporated into several drugs like fluconazole and voriconazole due to their therapeutic interests in treating infections (MahyavanshiJyotindra et al., 2011).

Anticancer Potential

  • Certain 1,2,4-triazole derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, showcasing their potential as effective anti-cancer agents. These findings indicate the structural flexibility of triazole compounds to be tailored for specific anticancer activities (Riadi et al., 2021).

Enzyme Inhibition

  • Novel 1,2,4-triazole-based compounds have been evaluated for their inhibitory activity against enzymes like tyrosinase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential use in treating conditions associated with enzyme dysregulation. This enzyme inhibition capability underlines the potential therapeutic applications in neurodegenerative diseases and melanogenesis disorders (Hassan et al., 2022).

Antitumor and Apoptotic Effects

  • Triazole-oxadiazole compounds have been synthesized and evaluated for their antifungal and apoptotic effects against Candida species, indicating their potential in developing new antifungal therapies with additional apoptotic mechanisms against cancer cells (Çavușoğlu et al., 2018).

Insecticidal Applications

  • Some 1,2,4-triazole derivatives have been explored for their insecticidal properties against agricultural pests, highlighting their potential in developing safer, more effective pest control agents (Fadda et al., 2017).

Future Directions

The future directions for research on “2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

CBKinase1_002851, also known as CBKinase1_015251 or 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide, is a kinase inhibitor that primarily targets the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activity of CK1 isoforms . This inhibition disrupts the phosphorylation of key regulatory molecules, leading to changes in the cellular processes that these molecules control .

Biochemical Pathways

The inhibition of CK1 isoforms affects several biochemical pathways. These include pathways involved in cell cycle regulation, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary widely, depending on the specific cellular context.

Pharmacokinetics

Like many kinase inhibitors, it is expected to be orally active and to exhibit dose-proportional pharmacokinetics

Result of Action

The molecular and cellular effects of CBKinase1_002851’s action are largely dependent on the specific cellular context. By inhibiting ck1 isoforms, it can disrupt a variety of cellular processes, potentially leading to altered cell cycle progression, changes in gene expression, modifications to the cytoskeleton, changes in cell adhesion, and alterations in signal transduction .

Properties

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c1-2-23-17(13-8-4-3-5-9-13)21-22-18(23)25-12-16(24)20-15-11-7-6-10-14(15)19/h3-11H,2,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICKEKZEAOKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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